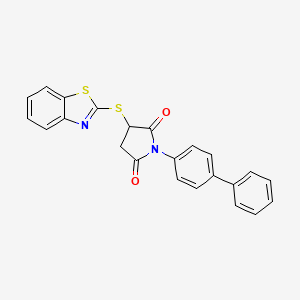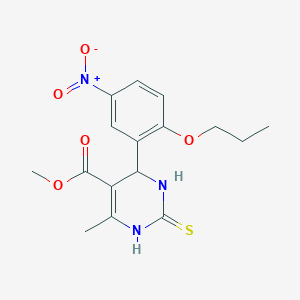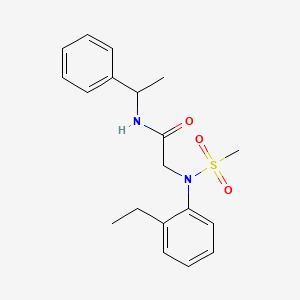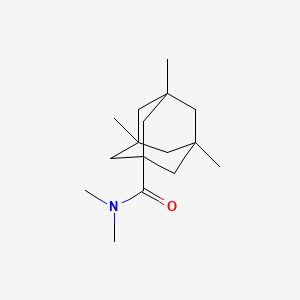![molecular formula C23H29N3O2S B5186252 4-butoxy-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5186252.png)
4-butoxy-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-butoxy-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide, also known as BPTB, is a chemical compound that has been widely studied for its potential applications in scientific research. BPTB is a thioamide derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in a range of experimental settings.
作用機序
4-butoxy-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide works by selectively binding to a specific site on one of the proteins involved in the interaction, preventing it from binding to the other protein. This disruption of the protein-protein interaction can have a range of downstream effects, depending on the specific proteins involved. By selectively inhibiting protein-protein interactions, this compound can be used to study the role of these interactions in various biological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its ability to selectively inhibit protein-protein interactions, this compound has been shown to have antioxidant and anti-inflammatory properties. It has also been shown to reduce the production of reactive oxygen species in cells, which can have a range of beneficial effects on cellular function.
実験室実験の利点と制限
One of the main advantages of 4-butoxy-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide is its selectivity for specific protein-protein interactions. This allows researchers to study the function of these interactions in a highly targeted way. However, the selectivity of this compound can also be a limitation, as it may not be effective for studying interactions between proteins that are not specifically targeted by the compound.
将来の方向性
There are many potential future directions for research involving 4-butoxy-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide. One promising area of research involves the development of new compounds that are based on the structure of this compound, but with improved selectivity and potency. Another area of research involves the use of this compound in combination with other experimental tools, such as CRISPR-Cas9 gene editing, to study the function of specific genes and proteins in biological systems. Additionally, this compound may have potential applications in the development of new therapies for a range of diseases, including cancer and neurodegenerative disorders.
合成法
The synthesis of 4-butoxy-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide involves the reaction of 4-butoxybenzoyl chloride with 2-(1-piperidinyl)aniline to form an intermediate compound. This intermediate is then reacted with carbon disulfide and potassium hydroxide to produce this compound. The synthesis of this compound is a relatively straightforward process that can be carried out using standard laboratory techniques.
科学的研究の応用
4-butoxy-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a tool for studying the role of protein-protein interactions in biological systems. This compound has been shown to selectively inhibit the interaction between two specific proteins, making it a valuable tool for studying the function of these proteins in various cellular processes.
特性
IUPAC Name |
4-butoxy-N-[(2-piperidin-1-ylphenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2S/c1-2-3-17-28-19-13-11-18(12-14-19)22(27)25-23(29)24-20-9-5-6-10-21(20)26-15-7-4-8-16-26/h5-6,9-14H,2-4,7-8,15-17H2,1H3,(H2,24,25,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPJVEHDSRMODJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 1-[(2-fluorophenyl)sulfonyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5186169.png)


![N-[(2-hydroxy-1-naphthyl)(4-methylphenyl)methyl]propanamide](/img/structure/B5186190.png)
![1-methyl-4-(3-nitrophenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5186199.png)
![N'-ethyl-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5186211.png)
![2-(4-biphenylyl)-9-ethyl-9H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B5186216.png)
![4-({2-cyano-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]vinyl}amino)benzenesulfonamide](/img/structure/B5186220.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxamide](/img/structure/B5186228.png)

![3-methoxy-1-(4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzoyl)piperidine](/img/structure/B5186237.png)


![3-[(6-chloro-2-methyl-4-quinolinyl)amino]benzoic acid hydrochloride](/img/structure/B5186272.png)